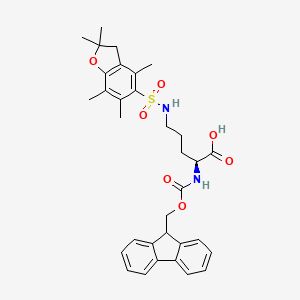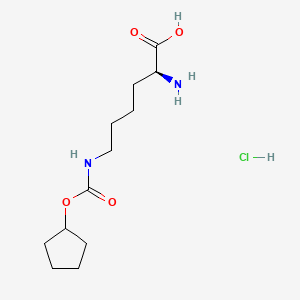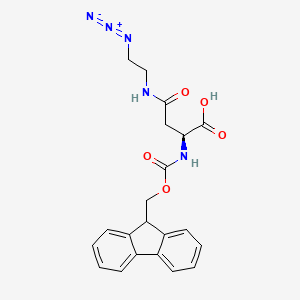
Fmoc-L-Asn(EDA-N3)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Asn(EDA-N3)-OH: is a derivative of the amino acid asparagine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an azide-functionalized ethylenediamine (EDA-N3) moiety. This compound is commonly used in peptide synthesis and bioconjugation applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of L-asparagine using the Fmoc group. This is typically achieved by reacting L-asparagine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Azide Functionalization: The carboxyl group of Fmoc-L-asparagine is then activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and reacted with ethylenediamine to introduce the ethylenediamine moiety. The resulting compound is then treated with sodium azide to convert the amine group to an azide, yielding Fmoc-L-Asn(EDA-N3)-OH.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pH, and reaction time. Purification is typically achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azide group in Fmoc-L-Asn(EDA-N3)-OH can undergo substitution reactions, particularly in click chemistry applications where it reacts with alkynes to form triazoles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further functionalization.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) catalysts are commonly used in click chemistry to facilitate the reaction between the azide group and alkynes.
Deprotection Reactions: Piperidine in dimethylformamide (DMF) is used to remove the Fmoc group.
Major Products:
Click Chemistry: The major product is a triazole-linked compound.
Deprotection: The major product is the free amine derivative of L-asparagine.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-L-Asn(EDA-N3)-OH is used in solid-phase peptide synthesis to introduce azide-functionalized asparagine residues into peptides.
Bioconjugation: The azide group allows for the attachment of various biomolecules through click chemistry.
Biology and Medicine:
Drug Development: The compound is used in the development of peptide-based drugs and bioconjugates for targeted drug delivery.
Protein Engineering: It is employed in the modification of proteins to study structure-function relationships.
Industry:
Material Science: this compound is used in the synthesis of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Fmoc-L-Asn(EDA-N3)-OH primarily involves its ability to participate in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.
Comparison with Similar Compounds
Fmoc-L-Asn-OH: Lacks the azide-functionalized ethylenediamine moiety, making it less versatile for bioconjugation.
Fmoc-L-Lys(EDA-N3)-OH: Contains a lysine residue instead of asparagine, offering different reactivity and properties.
Uniqueness: Fmoc-L-Asn(EDA-N3)-OH is unique due to the presence of both the Fmoc protecting group and the azide-functionalized ethylenediamine moiety. This combination allows for selective deprotection and functionalization, making it highly valuable in peptide synthesis and bioconjugation applications.
Properties
IUPAC Name |
(2S)-4-(2-azidoethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5/c22-26-24-10-9-23-19(27)11-18(20(28)29)25-21(30)31-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,23,27)(H,25,30)(H,28,29)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDFHGCIXOHKEE-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
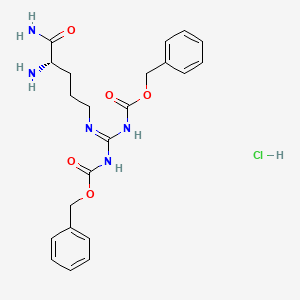
![(3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl](113C)butanoic acid](/img/structure/B6286253.png)
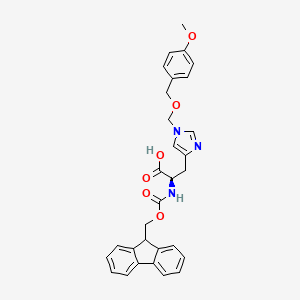
![(2R)-2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;N-cyclohexylcyclohexanamine](/img/structure/B6286268.png)
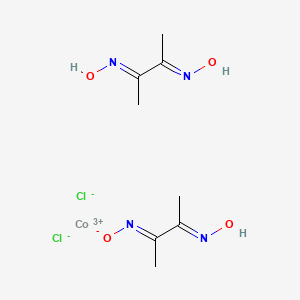
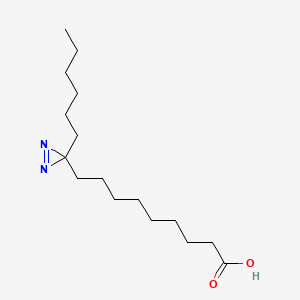
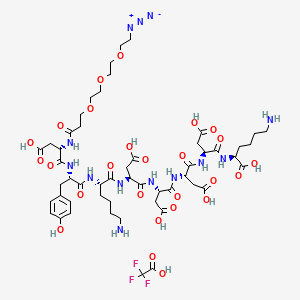
![(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanamide;dihydrochloride](/img/structure/B6286287.png)

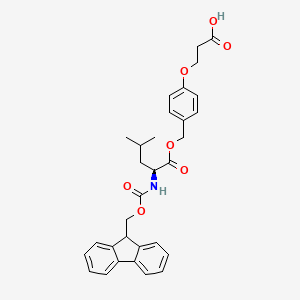
![8-[3,4-bis(pyridin-2-ylmethoxy)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraene](/img/structure/B6286308.png)
![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)
